molecular formula C8H10O2 B14658577 1,5-Cyclohexadiene-1-carboxylic acid, methyl ester CAS No. 40002-24-2

1,5-Cyclohexadiene-1-carboxylic acid, methyl ester

Cat. No.: B14658577
CAS No.: 40002-24-2
M. Wt: 138.16 g/mol
InChI Key: YCTXQIVXFOMZCV-UHFFFAOYSA-N
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Description

1,5-Cyclohexadiene-1-carboxylic acid, methyl ester is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclohexadiene, featuring a carboxylic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Cyclohexadiene-1-carboxylic acid, methyl ester can be synthesized through several methods. One common approach involves the esterification of 1,5-cyclohexadiene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Cyclohexadiene-1-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Ester derivatives

Mechanism of Action

The mechanism of action of 1,5-Cyclohexadiene-1-carboxylic acid, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the cyclohexadiene ring, which can undergo addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Cyclohexadiene-1-carboxylic acid, methyl ester is unique due to its specific ring structure and the position of the ester group. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .

Properties

CAS No.

40002-24-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

methyl cyclohexa-1,5-diene-1-carboxylate

InChI

InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5-6H,2,4H2,1H3

InChI Key

YCTXQIVXFOMZCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCC=C1

Origin of Product

United States

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